molecular formula C18H23N5 B2602235 N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955319-83-2

N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2602235
CAS No.: 955319-83-2
M. Wt: 309.417
InChI Key: WKUGEGAEPFCJSY-UHFFFAOYSA-N
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Description

N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Cyclization to Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or urea, to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring and the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazolo[3,4-d]pyrimidines are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers study this compound to develop new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its aromatic structure and electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-phenyl-3-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-butyl-3-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and application development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-butyl-1-(3,5-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-5-6-7-22(4)17-16-11-21-23(18(16)20-12-19-17)15-9-13(2)8-14(3)10-15/h8-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGEGAEPFCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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